molecular formula C18H15N5OS2 B11006056 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11006056
M. Wt: 381.5 g/mol
InChI Key: LSHRTLOCJLLLHF-UHFFFAOYSA-N
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Description

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of thiadiazole, pyrrole, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include benzyl chloride, thiosemicarbazide, and various catalysts to facilitate the formation of the desired rings.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: It can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Temozolomide: An alkylating agent used in chemotherapy.

    Ferrocene: An organometallic compound with unique bonding properties.

    J-B Weld PlasticWeld: An epoxy putty used for plastic repairs.

Uniqueness

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of heterocyclic rings, which confer specific chemical and biological properties. Unlike temozolomide, which is primarily used in medicine, or ferrocene, which is known for its organometallic chemistry, this compound has a broader range of applications across different fields.

Properties

Molecular Formula

C18H15N5OS2

Molecular Weight

381.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H15N5OS2/c1-12-15(26-18(19-12)23-9-5-6-10-23)16(24)20-17-22-21-14(25-17)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,22,24)

InChI Key

LSHRTLOCJLLLHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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